Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole: A Technical Guide
Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for 3-Bromo-6-methyl-5-nitro-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the nitration of 6-methyl-1H-indazole, followed by regioselective bromination. This document outlines the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The proposed synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole is a sequential process involving two key transformations:
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Nitration: The initial step focuses on the introduction of a nitro group (-NO2) at the C5 position of the 6-methyl-1H-indazole ring system through an electrophilic aromatic substitution reaction.
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Bromination: The subsequent step involves the regioselective bromination of the resulting 6-methyl-5-nitro-1H-indazole at the C3 position of the indazole core.
Caption: Proposed two-step synthesis pathway for 3-Bromo-6-methyl-5-nitro-1H-indazole.
Experimental Protocols
The following protocols are based on established methodologies for the nitration and bromination of indazole derivatives. Researchers should conduct appropriate safety assessments and small-scale trials to optimize conditions for their specific laboratory settings.
Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazole
This procedure details the nitration of 6-methyl-1H-indazole. Careful control of the reaction temperature is crucial to ensure regioselectivity and minimize the formation of byproducts.
Materials and Reagents:
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6-Methyl-1H-indazole
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Concentrated Nitric Acid (HNO₃, 70%)
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Ice
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Deionized Water
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Ethyl acetate
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 6-methyl-1H-indazole.
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Cool the flask in an ice-salt bath to 0-5 °C.
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Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C.
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In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
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Add the pre-cooled nitrating mixture dropwise to the solution of 6-methyl-1H-indazole in sulfuric acid over a period of 30-60 minutes. The reaction temperature must be maintained between 0-5 °C throughout the addition.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the resulting slurry with a saturated sodium bicarbonate solution until the pH is approximately 7.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole
This protocol describes the bromination of 6-methyl-5-nitro-1H-indazole at the 3-position. A method adapted from the synthesis of 3-bromo-5-nitro-1H-indazole is provided[1]. Alternative brominating agents like N-bromosuccinimide (NBS) can also be considered.
Materials and Reagents:
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6-Methyl-5-nitro-1H-indazole
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Bromine (Br₂)
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N,N-Dimethylformamide (DMF)
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Ice-water
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Sodium thiosulfate solution (10%)
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Deionized Water
Procedure:
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In a round-bottom flask protected from light, dissolve 6-methyl-5-nitro-1H-indazole in N,N-dimethylformamide (DMF).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of bromine in DMF dropwise to the reaction mixture.
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After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, pour the mixture into ice-water.
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Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid thoroughly with cold deionized water.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
The following tables summarize the key chemical and physical data for the starting material, intermediate, and the final product. Please note that some of this data is predicted or based on analogous compounds due to the limited availability of experimental values for the specific target molecule.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) |
| 6-Methyl-1H-indazole | C₈H₈N₂ | 132.16 | Off-white to yellow solid |
| 6-Methyl-5-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | Yellow solid |
| 3-Bromo-6-methyl-5-nitro-1H-indazole | C₈H₆BrN₃O₂ | 256.06 | Pale yellow to orange solid |
Table 2: Reaction Parameters (Proposed)
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |
| Nitration | 6-Methyl-1H-indazole | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 5 | 1 - 2 |
| Bromination | 6-Methyl-5-nitro-1H-indazole | Br₂ or NBS | DMF | 0 - 25 | 12 - 24 |
Logical Workflow
The synthesis workflow is designed to be a straightforward and logical progression from readily available starting materials to the final target compound.
Caption: Experimental workflow for the synthesis and characterization of 3-Bromo-6-methyl-5-nitro-1H-indazole.
